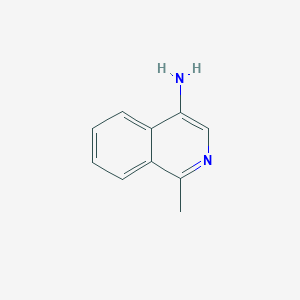![molecular formula C14H14N2O2 B188646 [4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol CAS No. 92245-50-6](/img/structure/B188646.png)
[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol is an organic compound with the molecular formula C14H14N2O2. It is a derivative of benzenemethanol where the hydrogen atom is replaced by a 4-[(4-methoxyphenyl)azo] group. This compound is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol typically involves the azo coupling reaction. This reaction is carried out by diazotizing 4-methoxyaniline with sodium nitrite in an acidic medium, followed by coupling with benzenemethanol. The reaction conditions usually require maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and inks.
Mechanism of Action
The mechanism of action of [4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving electron transfer and radical formation.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, 4-methoxy-
- Benzenemethanol, α-ethyl-4-methoxy-
- 4-Methoxyphenyl methyl carbinol
Uniqueness
[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol is unique due to its azo group, which imparts distinct chemical and physical properties. This group allows the compound to participate in azo coupling reactions, making it valuable in dye and pigment synthesis. Its vibrant color and stability also set it apart from other similar compounds.
Properties
CAS No. |
92245-50-6 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
[4-[(4-methoxyphenyl)diazenyl]phenyl]methanol |
InChI |
InChI=1S/C14H14N2O2/c1-18-14-8-6-13(7-9-14)16-15-12-4-2-11(10-17)3-5-12/h2-9,17H,10H2,1H3 |
InChI Key |
OFFHRTAABMTUCR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO |
solubility |
1.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)







![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)



![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
